molecular formula C13H15NO4 B3138337 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one CAS No. 452340-96-4

5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one

Cat. No.: B3138337
CAS No.: 452340-96-4
M. Wt: 249.26 g/mol
InChI Key: JUEBDVANOFZMMX-UHFFFAOYSA-N
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Description

5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is a chemical compound with the molecular formula C₁₃H₁₅NO₄. It is known for its unique structure, which includes a benzo[d][1,3]dioxin ring fused with an oxazolidinone ring. This compound is often used as a reagent in various chemical reactions and has applications in the preparation of conjugates for G-protein coupled receptor binding ligands and nucleic acid molecules .

Mechanism of Action

Target of Action

The primary target of 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is the G-protein coupled receptor . This receptor plays a crucial role in transmitting signals from outside the cell to inside, leading to various cellular responses.

Mode of Action

The compound interacts with its target by binding to the G-protein coupled receptor. This binding event triggers a conformational change in the receptor, which in turn activates the G-protein. The activated G-protein then initiates a series of downstream signaling events within the cell .

Biochemical Pathways

The activation of the G-protein coupled receptor by this compound affects several biochemical pathways. These include the adenylate cyclase pathway, the phospholipase C pathway, and the phosphatidylinositol 3-kinase pathway . The downstream effects of these pathways can lead to changes in gene expression, cell growth, and other cellular responses.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific G-protein coupled receptor it targets and the downstream signaling pathways it affects. These effects could range from changes in gene expression to alterations in cell growth and survival .

Preparation Methods

The synthesis of 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one typically involves several steps:

    Starting Material: The synthesis begins with 2-hydroxy-4-bromo-benzaldehyde.

    Reduction: The aldehyde groups are reduced using sodium borohydride.

    Protection: The o-dihydroxy groups are protected using acetone.

    Lithium Halide Exchange: This step is carried out under low-temperature conditions.

    Bromination: The compound is brominated.

    Alkylation: Bis(tert-butoxycarbonyl)amine is used for alkylation.

    Deprotection: A tert-butoxycarbonyl group is selectively removed using trifluoroacetic acid.

    Chiral Reduction: Asymmetric chiral reduction is performed.

    Cyclization: Finally, cyclization is carried out under the action of a strong base to obtain the target product.

Chemical Reactions Analysis

5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidinone ring.

    Cyclization: The compound can undergo cyclization reactions under specific conditions.

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and trifluoroacetic acid. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one can be compared with similar compounds such as:

  • Carbamic acid, N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-5-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester
  • Benzaldehyde, 5-[(1R)-2-[6-[2-(2,6-dichlorophenyl)methoxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-hydroxy-
  • Vilanterol Impurity 14
  • Vilanterol Impurity 22 (Vilanterol-d4 Triphenylacetate)

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxin and oxazolidinone rings, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(2)16-7-9-5-8(3-4-10(9)18-13)11-6-14-12(15)17-11/h3-5,11H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEBDVANOFZMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C3CNC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one
Reactant of Route 2
5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one
Reactant of Route 3
5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one
Reactant of Route 4
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5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one
Reactant of Route 5
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5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one

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